molecular formula C18H32N2O+2 B1306397 (4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 436087-00-2

(4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B1306397
CAS No.: 436087-00-2
M. Wt: 292.5 g/mol
InChI Key: QHOWYYMIZRKELF-UHFFFAOYSA-P
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Description

(4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is a useful research compound. Its molecular formula is C18H32N2O+2 and its molecular weight is 292.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis Techniques

Research has developed methodologies for the asymmetric synthesis of compounds involving structures related to "(4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine". For instance, a study presents a tandem conjugate addition/cyclization protocol for generating 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives, utilizing lithiated amides for initiating the reaction, achieving high diastereoselectivity and enantioselectivity (Davies et al., 2009).

Novel Protecting Group Development

Innovations in protecting groups for amine functionalities have been reported, such as the development of the 9-(4-bromophenyl)-9-fluorenyl group. This protecting group showcases stability under acidic conditions and can be activated and removed under mild conditions, offering utility in the synthesis of complex molecules (Surprenant & Lubell, 2006).

Improved Synthetic Methods

Studies have also focused on improving the synthesis of key intermediates. For example, an optimized method for synthesizing 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone derivatives was developed, highlighting the role of secondary amines like morpholine in enhancing product yields (Wang et al., 2014).

Bioactivity and Drug Development

Research into the bioactivity of related compounds has led to the synthesis of molecules with significant inhibitory effects on cancer cell proliferation. A notable example is the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, demonstrating potent anticancer activities (Lu et al., 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine involves the reaction of 4-tert-butylbenzyl chloride with 3-morpholin-4-yl-propylamine in the presence of a base.", "Starting Materials": [ "4-tert-butylbenzyl chloride", "3-morpholin-4-yl-propylamine", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Add 4-tert-butylbenzyl chloride to a solution of 3-morpholin-4-yl-propylamine in a suitable solvent (e.g. dichloromethane, chloroform) at room temperature.", "Add a base (e.g. NaOH, KOH) to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent (e.g. ethyl acetate, dichloromethane).", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the desired product, (4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine." ] }

CAS No.

436087-00-2

Molecular Formula

C18H32N2O+2

Molecular Weight

292.5 g/mol

IUPAC Name

(4-tert-butylphenyl)methyl-(3-morpholin-4-ium-4-ylpropyl)azanium

InChI

InChI=1S/C18H30N2O/c1-18(2,3)17-7-5-16(6-8-17)15-19-9-4-10-20-11-13-21-14-12-20/h5-8,19H,4,9-15H2,1-3H3/p+2

InChI Key

QHOWYYMIZRKELF-UHFFFAOYSA-P

SMILES

CC(C)(C)C1=CC=C(C=C1)CNCCCN2CCOCC2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C[NH2+]CCC[NH+]2CCOCC2

Origin of Product

United States

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